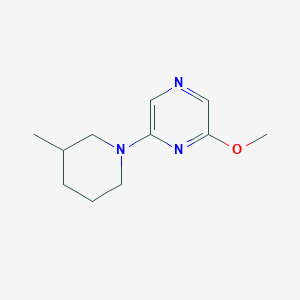
2-methoxy-6-(3-methylpiperidin-1-yl)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-6-(3-methylpiperidin-1-yl)pyrazine is a chemical compound with the molecular formula C11H17N3O and a molecular weight of 207.277 . It is used for scientific research needs and is available from suppliers like Life Chemicals Inc .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: COc1cncc(n1)N1CCCC©C1 . This notation provides a text representation of the compound’s structure, indicating the presence of a methoxy group (OCH3), a pyrazine ring, and a 3-methylpiperidine ring .Mécanisme D'action
2-methoxy-6-(3-methylpiperidin-1-yl)pyrazine is thought to interact with biological systems through a variety of mechanisms. It has been shown to bind to proteins, enzymes, and other biological targets, and it has been shown to modulate the activity of certain enzymes and receptors. Additionally, this compound has been shown to interact with DNA, RNA, and other cellular components.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, and to inhibit the activity of enzymes involved in the metabolism of drugs. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, and to reduce the toxicity of certain drugs.
Avantages Et Limitations Des Expériences En Laboratoire
2-methoxy-6-(3-methylpiperidin-1-yl)pyrazine has several advantages for use in lab experiments. It is easy to synthesize, inexpensive, and readily available. Additionally, it is a versatile compound that can be used in a variety of experiments. However, there are some limitations to using this compound in lab experiments. It is a volatile compound, and it can be difficult to store and handle. Additionally, it is not very soluble in water, which can limit its use in some experiments.
Orientations Futures
There are several potential future directions for 2-methoxy-6-(3-methylpiperidin-1-yl)pyrazine. It could be used in the development of new drugs and other chemicals, as well as in the development of new materials. Additionally, it could be used in the development of new catalysts and sensors, and in the development of new treatments for diseases. Additionally, this compound could be used in the development of new methods of drug delivery, and in the development of new methods of diagnosing and treating diseases. Finally, this compound could be used in the development of new methods of detecting and monitoring environmental pollutants.
Méthodes De Synthèse
2-methoxy-6-(3-methylpiperidin-1-yl)pyrazine can be synthesized through several methods, including the reaction of 2-methoxy-6-methylpyridine with ethyl 3-methylpiperidine-1-carboxylate, the reaction of 3-methylpiperidine-1-carboxylic acid with 2-methoxy-6-methylpyridine, and the reaction of 2-methoxy-6-methylpyridine with ethyl 3-methylpiperidine-1-carboxylate. The most common method of synthesis is the reaction of 3-methylpiperidine-1-carboxylic acid with 2-methoxy-6-methylpyridine. This reaction is carried out in a basic medium and yields this compound as the major product.
Applications De Recherche Scientifique
2-methoxy-6-(3-methylpiperidin-1-yl)pyrazine has a wide range of applications in scientific research. It is used as a ligand in coordination chemistry, as a reagent in organic synthesis, and as a catalyst in organic reactions. It is also used in the synthesis of pharmaceuticals, pesticides, and other chemicals. Additionally, this compound has been used in the development of new materials, such as catalysts, sensors, and electrochemical materials.
Propriétés
IUPAC Name |
2-methoxy-6-(3-methylpiperidin-1-yl)pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-9-4-3-5-14(8-9)10-6-12-7-11(13-10)15-2/h6-7,9H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULRQMOHOPGDGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CN=CC(=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{methyl[(piperidin-4-yl)methyl]amino}pyridine-3-carbonitrile dihydrochloride](/img/structure/B6459817.png)
![2-methyl-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine](/img/structure/B6459823.png)
![(1R,2R)-2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine](/img/structure/B6459829.png)
![(1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine](/img/structure/B6459834.png)
![2,6-dimethyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B6459835.png)
![3-{5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}-1-(2,2,2-trifluoroethyl)azetidine](/img/structure/B6459837.png)
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide](/img/structure/B6459854.png)
![2-{4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-ol](/img/structure/B6459859.png)
![4-{2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]ethyl}-1,4-oxazepan-5-one](/img/structure/B6459863.png)
![6-methyl-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B6459870.png)
![4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B6459882.png)
![4-methoxy-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine](/img/structure/B6459885.png)
![2-methyl-3-[(oxetan-2-yl)methoxy]pyrazine](/img/structure/B6459902.png)